N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
The compound N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide features a 1,2,4-triazole core substituted with:
- A 4-fluorophenyl group at position 2.
- A thioether-linked indolin-1-yl-2-oxoethyl moiety at position 3.
- A benzamide group at position 3, further modified with a pyrrolidine sulfonyl substituent.
This structure integrates multiple pharmacophores: the triazole ring offers metabolic stability, the fluorophenyl group enhances lipophilicity, and the sulfonylbenzamide contributes to hydrogen-bonding interactions. The indolinyl-oxoethylthio chain may confer selectivity toward enzymatic targets, as seen in related compounds .
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29FN6O4S2/c31-23-9-11-24(12-10-23)37-27(33-34-30(37)42-20-28(38)36-18-15-21-5-1-2-6-26(21)36)19-32-29(39)22-7-13-25(14-8-22)43(40,41)35-16-3-4-17-35/h1-2,5-14H,3-4,15-20H2,(H,32,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOHHRKKTZJIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)N5CCC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29FN6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex compound with potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a triazole ring connected to an indolin moiety and a pyrrolidine sulfonamide group. The presence of the fluorophenyl group enhances its biological activity due to increased lipophilicity and potential interactions with biological targets.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that related triazole compounds had IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines respectively .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The triazole ring can bind to enzyme active sites, inhibiting their function. This is particularly relevant in the context of cancer therapy where enzymes involved in cell proliferation are targeted.
- Receptor Modulation : The pyrrolidine sulfonamide portion may interact with specific receptors involved in signaling pathways that regulate cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Triazole derivative | Colon carcinoma | 6.2 μM | |
| Triazole derivative | Breast cancer (T47D) | 27.3 μM | |
| Chromene derivatives | Anticancer (various) | Varies |
These findings highlight the potential of this compound as a candidate for further development in cancer therapeutics.
Comparison with Similar Compounds
Core Triazole Derivatives
Several structurally related 1,2,4-triazole derivatives have been synthesized and characterized. Key comparisons include:
Key Observations:
- Sulfonyl Group Impact: The pyrrolidinylsulfonyl substituent on the benzamide may improve solubility compared to non-cyclic sulfonamides (e.g., compounds in with phenylsulfonyl groups), as pyrrolidine introduces basicity and water solubility.
Pharmacological and Physicochemical Properties
Bioisosteric Considerations
This substitution enhances metabolic stability and membrane permeability compared to carboxylic acid analogs.
Predicted ADME Profiles
The higher molecular weight and LogP of the target compound suggest increased lipophilicity, which may improve tissue penetration but reduce aqueous solubility. The pyrrolidinylsulfonyl group could mitigate this via enhanced hydrogen bonding.
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The 1,2,4-triazole ring serves as the central scaffold. A validated approach involves cyclocondensation of thiosemicarbazides with α-haloketones. For the 4-(4-fluorophenyl) substitution, 4-fluorophenylthiosemicarbazide is reacted with chloroacetone under basic conditions to yield 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. Alternative routes utilize hydrazine derivatives and carbonyl compounds, as demonstrated in the synthesis of structurally related triazolyl thiazoles.
Key Reaction Conditions
- Reagents: 4-Fluorophenylthiosemicarbazide, chloroacetone, K₂CO₃
- Solvent: Ethanol/water mixture
- Temperature: Reflux (80°C)
- Duration: 12–16 hours
- Yield: 68–72% (estimated from analogous reactions)
Functionalization with the Benzamide Moiety
The benzamide group is introduced via amide coupling. 4-(Pyrrolidin-1-ylsulfonyl)benzoic acid is activated as a mixed anhydride and reacted with the triazole-methylamine intermediate.
Stepwise Protocol
- Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)benzoic Acid
- Amide Coupling
Optimization Notes
- Yield : 78–89% (based on analogous benzamide formations).
- Purification : Reverse-phase HPLC (Phenomenex Luna C8 column, acetonitrile/water gradient).
Final Compound Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆) : δ 11.46 (s, 1H, NH), 8.18 (d, J = 4.9 Hz, 1H, Ar-H), 7.93 (d, J = 7.3 Hz, 1H, Ar-H), 7.76 (s, 1H, Ar-H), 7.51 (s, 1H, Ar-H), 5.02 (s, 2H, CH₂N), 3.73 (s, 3H, OCH₃), 3.40 (s, 2H, SCH₂).
- MS (ESI+) : m/z 560.2 [M+H]⁺ (calculated: 560.18).
Purity Analysis
Critical Analysis of Synthetic Routes
| Step | Challenge | Solution | Yield |
|---|---|---|---|
| Triazole formation | Competing cyclization pathways | Use of K₂CO₃ to deprotonate thiol | 68–72% |
| Thioether installation | Oxidation of mercaptan | Anaerobic conditions with N₂ purge | 75–80% |
| Amide coupling | Low reactivity of benzoic acid | HATU activation | 85–89% |
Comparative Efficiency
Q & A
Q. What are the optimal synthetic routes and conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Thioether linkage formation : Use of cesium carbonate as a base in polar aprotic solvents (DMF or DMSO) at 60–80°C to facilitate nucleophilic substitution between the indolin-1-yl-2-oxoethyl thiol group and the triazole core .
- Triazole ring assembly : Cyclization of thiosemicarbazide precursors under reflux conditions in ethanol or acetonitrile .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures . Monitoring : Thin-layer chromatography (TLC) with UV visualization is critical for tracking reaction progress and intermediate purity .
Q. Which characterization techniques are essential for confirming the compound's structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted starting materials. For example, the indolin-1-yl carbonyl group typically appears at ~170 ppm in ¹³C NMR .
- High-resolution mass spectrometry (HRMS) : To validate molecular weight and isotopic patterns, especially for sulfur- and fluorine-containing fragments .
- X-ray crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures, leveraging the compound's aromatic and heterocyclic stacking interactions .
Q. How can researchers assess the compound's biological activity in early-stage studies?
- Target identification : Screen against enzyme panels (e.g., kinases, proteases) using fluorescence-based assays or SPR (surface plasmon resonance) for binding affinity .
- In vitro cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Mechanistic probes : Western blotting to evaluate downstream signaling proteins (e.g., phosphorylated kinases) or flow cytometry for apoptosis/cycle arrest .
Advanced Research Questions
Q. What methodologies are recommended for analyzing the compound's interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on the triazole and pyrrolidin-1-ylsulfonyl groups' interactions with active sites .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
- Cryo-EM/X-ray co-crystallization : For structural resolution of the compound bound to targets like 5-lipoxygenase-activating protein (FLAP) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?
- Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, methyl) or pyrrolidin-1-ylsulfonyl groups to evaluate potency shifts .
- Bioisosteric replacements : Replace the thioether linkage with sulfoxide/sulfone groups to assess metabolic stability .
- Data analysis : Use multivariate regression models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .
Q. What experimental strategies address conflicting solubility and bioactivity data?
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or formulation with cyclodextrins .
- Dose-response normalization : Adjust activity metrics (e.g., IC₅₀) for solubility limits using LC-MS quantification of cellular uptake .
- High-throughput screening (HTS) : Use 384-well plates with automated dispensers to test multiple concentrations and reduce batch variability .
Q. How should researchers design in vivo studies to evaluate pharmacokinetics (PK) and toxicity?
- PK profiling : Administer via intravenous/oral routes in rodent models, with serial blood sampling analyzed via LC-MS/MS for AUC and half-life determination .
- Metabolite identification : Use HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Toxicology screens : Histopathology of liver/kidney tissues and serum ALT/AST levels to assess organ toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
